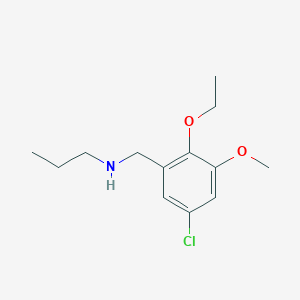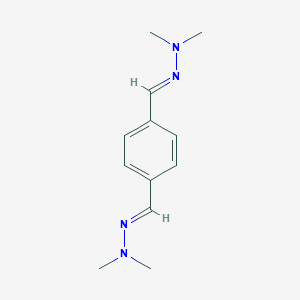
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has gained significant attention in recent years due to its potential application in scientific research.
作用機序
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is believed to be responsible for its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. It has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that is involved in the regulation of gene expression. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it an ideal compound for studying the role of serotonin in various physiological and pathological conditions. However, one of the major limitations of using this compound is its relatively low potency compared to other this compound.
将来の方向性
There are several future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine. One of the major areas of research is the development of new antidepressant drugs based on this compound. Another area of research is the study of its potential application in the treatment of other psychiatric and neurological disorders such as anxiety, obsessive-compulsive disorder, and Alzheimer's disease. Additionally, there is a need for further studies to explore the underlying mechanisms of action of this compound and its potential side effects.
Conclusion:
This compound is a promising compound with potential application in scientific research. Its selective serotonin reuptake inhibition makes it an ideal compound for studying the role of serotonin in various physiological and pathological conditions. However, further research is needed to explore its potential application in the treatment of other psychiatric and neurological disorders and to understand its underlying mechanisms of action.
合成法
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine involves the reaction between 5-chloro-2-ethoxy-3-methoxybenzaldehyde and propylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine has been extensively studied for its potential application in scientific research. One of the major areas of research is the development of new antidepressant drugs. This compound has shown promising results in preclinical studies, and it is believed that it may have a better safety profile than traditional antidepressants.
特性
分子式 |
C13H20ClNO2 |
|---|---|
分子量 |
257.75 g/mol |
IUPAC名 |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H20ClNO2/c1-4-6-15-9-10-7-11(14)8-12(16-3)13(10)17-5-2/h7-8,15H,4-6,9H2,1-3H3 |
InChIキー |
OXLGDDFFPLDZBT-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=CC(=C1OCC)OC)Cl |
正規SMILES |
CCCNCC1=C(C(=CC(=C1)Cl)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)


![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)